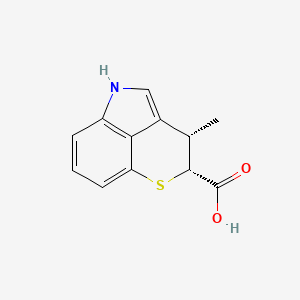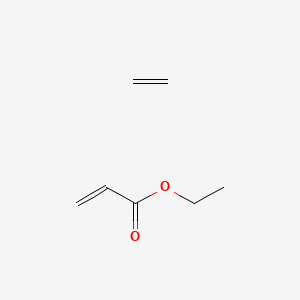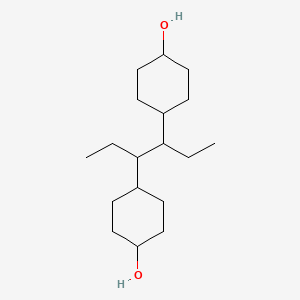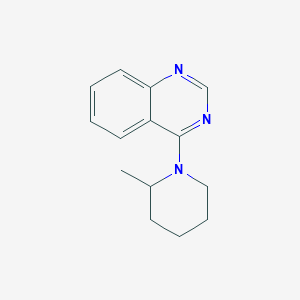
4-(2-Methylpiperidin-1-yl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methylpiperidin-1-yl)quinazoline is a member of the class of quinazolines that is quinazoline which is substituted by a 2-methylpiperidin-1-yl group at position 4. It is a member of quinazolines and a member of piperidines.
Aplicaciones Científicas De Investigación
1. Antagonist Properties in Histamine Receptors
Research has shown that quinazoline derivatives, including 4-(2-Methylpiperidin-1-yl)quinazoline, exhibit antagonist properties at histamine receptors. For example, a study demonstrated the effectiveness of quinazoline sulfonamides as inverse agonists at the human histamine H4 receptor (H4R), suggesting potential for anti-inflammatory applications in vivo (Smits et al., 2010).
2. Anti-inflammatory and Antitubercular Activity
Quinazoline derivatives have been synthesized and characterized for their anti-inflammatory properties. Some studies indicate that specific quinazoline compounds are effective in reducing inflammation in animal models (Srivastav et al., 2009). Additionally, certain quinazoline-4-one analogs have shown significant antitubercular activity against Mycobacterium tuberculosis (Myangar et al., 2012).
3. Potential in Alzheimer's Disease Treatment
Quinazoline compounds have been explored for their potential in treating Alzheimer's disease. A study identified quinazoline derivatives as dual inhibitors of cholinesterases and as agents capable of preventing beta-amyloid aggregation, indicating a multi-targeting approach for Alzheimer's treatment (Mohamed et al., 2017).
4. Anticancer Properties
Several studies have highlighted the anticancer properties of quinazoline derivatives. For instance, research on 4-amino quinazoline sulfonamide derivatives indicated potential anticancer activity against breast cancer cell lines (Kumar et al., 2018). Another study demonstrated the cytotoxic effects of a quinazoline derivative on human cancer cell line HeLa, suggesting its potential as an anticancer drug (Ovádeková et al., 2005).
5. Antimicrobial Activity
Quinazoline derivatives have also been identified for their broad-spectrum antimicrobial activity against various microorganisms. A study synthesized a series of quinazoline compounds that demonstrated effective inhibition of bacterial growth, highlighting their potential as antimicrobial agents (Buha et al., 2012).
Propiedades
Nombre del producto |
4-(2-Methylpiperidin-1-yl)quinazoline |
|---|---|
Fórmula molecular |
C14H17N3 |
Peso molecular |
227.3 g/mol |
Nombre IUPAC |
4-(2-methylpiperidin-1-yl)quinazoline |
InChI |
InChI=1S/C14H17N3/c1-11-6-4-5-9-17(11)14-12-7-2-3-8-13(12)15-10-16-14/h2-3,7-8,10-11H,4-6,9H2,1H3 |
Clave InChI |
BOEIMGXBJBIBFB-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C2=NC=NC3=CC=CC=C32 |
SMILES canónico |
CC1CCCCN1C2=NC=NC3=CC=CC=C32 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(1H-benzimidazol-2-yl)ethyl]-3-(dimethylsulfamoyl)benzamide](/img/structure/B1228087.png)

![7-[3-(4-Ethyl-1-piperazinyl)-2-hydroxypropoxy]-4-methyl-1-benzopyran-2-one](/img/structure/B1228090.png)
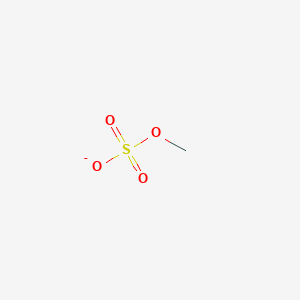
![(46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1228093.png)
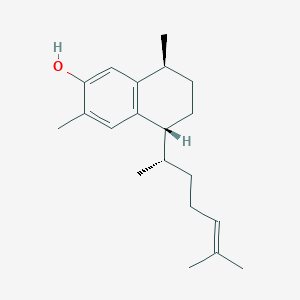
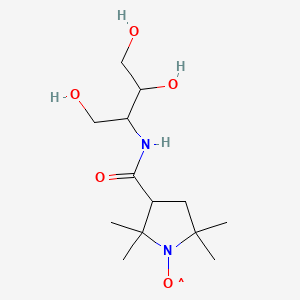
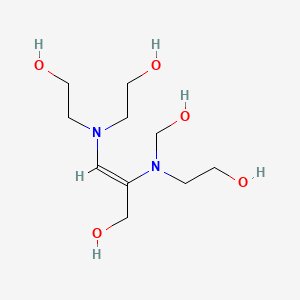
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[[(S)-carboxy(3,4-dihydroxyphenyl)methoxy]imino]acetyl]amino]-8-oxo-, (6R,7R)-](/img/structure/B1228104.png)
